

Application Notes and Protocols for Longitudinal [18F]DPA-714 PET Studies

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Compound of Interest

Compound Name: *Tosylate-DPA-714*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [18F]DPA-714 positron emission tomography (PET) as a biomarker to longitudinally monitor disease progression, primarily focusing on neuroinflammation. The protocols outlined below are synthesized from various preclinical and clinical studies and are intended to serve as a detailed reference for researchers in neuroscience and drug development.

Introduction to [18F]DPA-714 and TSPO

[18F]DPA-714 is a second-generation radioligand that targets the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.^{[1][2]} TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes during neuroinflammatory processes.^{[3][4]} This upregulation makes TSPO an attractive biomarker for imaging neuroinflammation in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, multiple sclerosis, Parkinson's disease, traumatic brain injury, and epilepsy.^{[5][6][7][8][9]} Longitudinal PET imaging with [18F]DPA-714 allows for the non-invasive, quantitative assessment of neuroinflammatory changes over time, providing valuable insights into disease progression and the efficacy of therapeutic interventions.^[7]

Featured Applications

- Monitoring Neuroinflammation in Alzheimer's Disease: Longitudinal [18F]DPA-714 PET can track the progression of microglial activation in relation to amyloid- β deposition in mouse

models of Alzheimer's disease.[5][10]

- Assessing Disease Activity in Multiple Sclerosis: Studies have shown that [18F]DPA-714 PET can identify active inflammatory lesions in multiple sclerosis patients, which may not be visible with conventional MRI.
- Evaluating Therapeutic Response in Preclinical Models: The protocols herein can be adapted to assess the anti-inflammatory effects of novel drug candidates in various animal models of neurological disorders.

Quantitative Data Summary

The following tables summarize quantitative data from longitudinal [18F]DPA-714 PET studies in different disease models. These tables are designed for easy comparison of findings across various studies.

Table 1: Longitudinal [18F]DPA-714 Uptake in a Mouse Model of Alzheimer's Disease (APP/PS1)[5][10]

| Age (Months) | Brain Region | Uptake Metric (Ratio to Muscle) | APP/PS1 Mice (Mean ± SD) | Wild-Type Mice (Mean ± SD) |
|--------------|------------------------|---------------------------------------|-----------------------------|-------------------------------|
| 6-7 | Cortex | Cortex/Muscle | - | - |
| Hippocampus | Hippocampus/M uscle | - | - | - |
| 9-10 | Cortex | Cortex/Muscle | - | - |
| Hippocampus | Hippocampus/M uscle | - | - | - |
| 12-13 | Cortex | Cortex/Muscle | 2.77 ± 0.13 | 1.93 ± 0.32 |
| Hippocampus | Hippocampus/M uscle | 3.33 ± 0.10 | 2.10 ± 0.35 | - |
| 15-16 | Cortex | Cortex/Muscle | 2.64 ± 0.14 | 1.93 ± 0.32 |
| Hippocampus | Hippocampus/M uscle | - | - | - |

Table 2: Longitudinal [18F]DPA-714 Uptake in a Rat Model of Status Epilepticus[8][9]

| Time Post-Insult | Brain Region | Uptake Metric (%ID/g) | Status | |
|------------------|--------------|-----------------------|------------------------------|--------------------------|
| | | | Epilepticus Rats (Mean ± SD) | Control Rats (Mean ± SD) |
| Day 1 | Amygdala | %ID/g | - | - |
| Piriform Cortex | %ID/g | - | - | |
| Day 3 | Amygdala | %ID/g | Increased | Baseline |
| Piriform Cortex | %ID/g | Increased | Baseline | |
| Day 7 | Amygdala | %ID/g | Sustained Increase | Baseline |
| Piriform Cortex | %ID/g | Sustained Increase | Baseline | |
| Day 15 | Amygdala | %ID/g | Returning to Baseline | Baseline |
| Piriform Cortex | %ID/g | Returning to Baseline | Baseline | |

Table 3: [18F]DPA-714 Uptake in a Rat Model of Chronic Hepatic Encephalopathy[11][12]

| Brain Region | Uptake Metric (%ID/g) | Hepatic Encephalopathy Rats (Mean ± SD) | Sham Control Rats (Mean ± SD) |
|--------------|--------------------------|---|-------------------------------|
| Whole Brain | Average %ID/g (at 900s) | Significantly Higher | Baseline |
| Whole Brain | Average %ID/g (at 3300s) | Significantly Higher | Baseline |

Experimental Protocols

This section provides detailed methodologies for key experiments involving longitudinal [18F]DPA-714 PET studies.

Protocol 1: Radiosynthesis of [18F]DPA-714

This protocol describes a common method for the automated radiosynthesis of [18F]DPA-714.
[13][14]

Materials:

- Tosylate precursor of DPA-714
- [18F]Fluoride
- Kryptofix 222 (K222)
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
- Automated radiosynthesis module (e.g., Trasis AllinOne, GE TRACERlab)
- HPLC for purification
- C18 Sep-Pak cartridges

Procedure:

- [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a quaternary methylammonium (QMA) cartridge to trap the [18F]F⁻.
- Elution: Elute the [18F]F⁻ from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
- Azeotropic Drying: Remove the solvent by heating under a stream of nitrogen or under vacuum. Repeat with anhydrous acetonitrile to ensure complete drying.
- Radiolabeling Reaction: Add the tosylate precursor (typically 2-4 mg) dissolved in DMSO or MeCN to the dried [18F]F⁻/K222/K₂CO₃ complex. Heat the reaction mixture at 105-165°C

for 5-10 minutes.[5][10][13]

- Purification:
 - Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the [18F]DPA-714.
 - Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.
 - Elute the [18F]DPA-714 from the cartridge with ethanol or acetonitrile.
 - Perform final purification using semi-preparative HPLC.
- Formulation: Remove the HPLC solvent under vacuum and formulate the final product in a sterile saline solution for injection.
- Quality Control: Perform standard quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), residual solvents, and sterility.

Protocol 2: Longitudinal PET Imaging in Animal Models

This protocol outlines the general procedure for conducting longitudinal [18F]DPA-714 PET scans in rodent models.[11][12][15]

Materials:

- [18F]DPA-714 radiotracer
- Animal model of disease (e.g., APP/PS1 mice, rats with induced pathology)
- Age-matched wild-type or sham control animals
- Small animal PET scanner
- Anesthesia (e.g., isoflurane)
- Catheter for intravenous injection

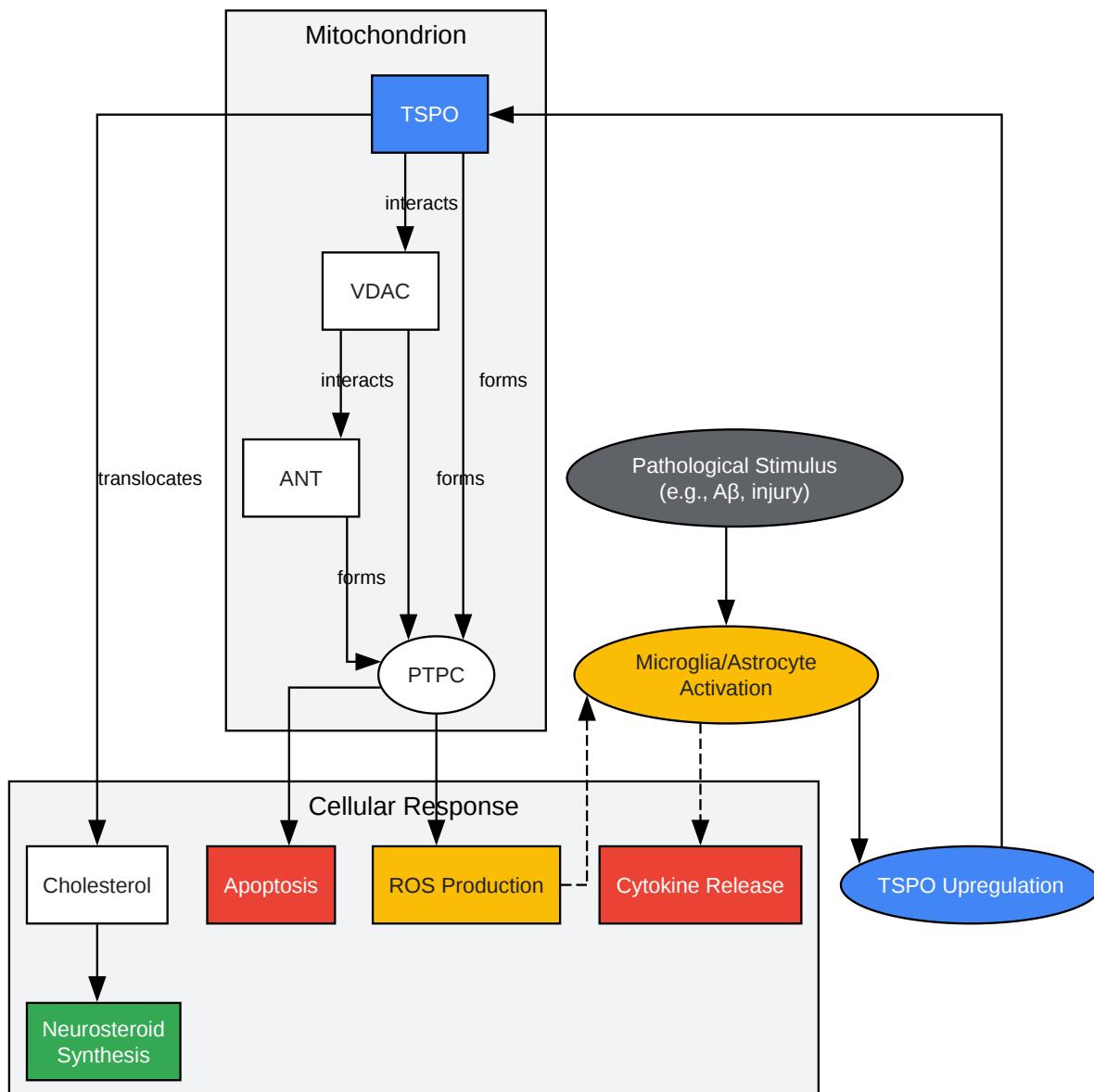
Procedure:

- Animal Preparation:
 - Fast the animals for 4-6 hours before the scan to reduce background signal.
 - Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
 - Place a catheter in the tail vein for radiotracer injection.
- Radiotracer Administration:
 - Administer a bolus injection of [18F]DPA-714 intravenously. The typical injected dose for rodents is 5-15 MBq.[11][12][15]
- PET Data Acquisition:
 - Position the animal in the PET scanner.
 - Acquire dynamic or static PET images. For longitudinal studies, a consistent acquisition protocol is crucial.
 - Dynamic Acquisition: Start acquisition immediately after injection and continue for 60-90 minutes.[11][12]
 - Static Acquisition: Allow for an uptake period (e.g., 60 minutes) before acquiring a static scan of 10-30 minutes.[11][12]
- Longitudinal Scanning: Repeat the PET imaging procedure at multiple time points (e.g., monthly for Alzheimer's models, or at specific days post-injury for acute models) to monitor disease progression.[5][10]
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET images with an anatomical MRI or a standard brain atlas for accurate region-of-interest (ROI) definition.

- Define ROIs for specific brain regions (e.g., cortex, hippocampus, lesion area).
- Calculate quantitative uptake metrics for each ROI at each time point. Common metrics include:
 - Standardized Uptake Value (SUV): Corrects for injected dose and body weight.
 - SUV Ratio (SUVR): Normalizes the SUV of a target region to a reference region with low specific binding (e.g., cerebellum or a pseudo-reference region).
 - Distribution Volume (VT): Derived from kinetic modeling of dynamic data, reflecting the total radiotracer binding.
 - Binding Potential (BPND): Represents the ratio of specific to non-displaceable binding.

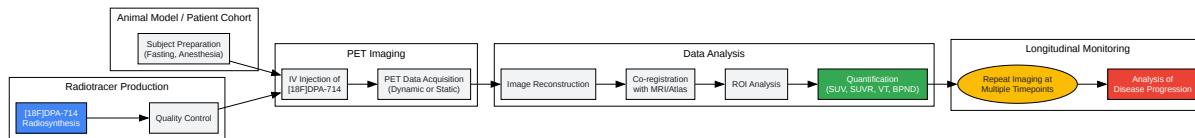
Visualizations

TSPO Signaling Pathway in Neuroinflammation

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Caption: TSPO signaling in neuroinflammation.

Experimental Workflow for Longitudinal [18F]DPA-714 PET Imaging

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Caption: Longitudinal [18F]DPA-714 PET workflow.

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